

Ekersenin: A Comprehensive Technical Overview of a Novel Compound

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ekersenin*

Cat. No.: *B3270597*

[Get Quote](#)

Disclaimer: The compound "**Ekersenin**" appears to be a hypothetical or novel substance for which no public data is currently available. The following guide is a structured template illustrating how such a technical document would be presented, based on the user's request. All data and experimental details are placeholders and should not be considered factual.

Introduction

This document provides an in-depth technical guide on the physical and chemical properties of **Ekersenin**, a novel small molecule with potential therapeutic applications. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation and development of **Ekersenin** as a lead compound.

Physical Properties

The fundamental physical characteristics of **Ekersenin** have been determined through a series of standardized analytical techniques. These properties are crucial for understanding the compound's behavior in various physical states and for its formulation into potential drug products.

Table 1: Physical Properties of **Ekersenin**

Property	Value
Molecular Formula	C ₂₂ H ₂₅ FN ₄ O ₄
Molecular Weight	444.46 g/mol
Appearance	White crystalline solid
Melting Point	178-181 °C
Boiling Point	Decomposes above 250 °C
Solubility	
Water	0.5 mg/mL
DMSO	> 50 mg/mL
Ethanol	10 mg/mL
LogP	2.8
pKa	8.2 (basic), 4.5 (acidic)

Experimental Protocols

Melting Point Determination: The melting point of **Ekersenin** was determined using a Stuart SMP30 melting point apparatus. A capillary tube was packed with the crystalline solid to a height of 2-3 mm and placed in the heating block. The temperature was ramped at a rate of 1 °C/min, and the range from the first appearance of liquid to complete liquefaction was recorded.

Solubility Assessment: The solubility of **Ekersenin** was determined by adding an excess of the compound to 1 mL of each solvent (water, DMSO, ethanol) in a 2 mL microcentrifuge tube. The tubes were vortexed for 1 minute and then agitated on a shaker at room temperature for 24 hours. The resulting suspension was centrifuged at 10,000 rpm for 10 minutes, and the concentration of **Ekersenin** in the supernatant was quantified by High-Performance Liquid Chromatography (HPLC) with a UV detector at 280 nm against a standard curve.

Chemical Properties

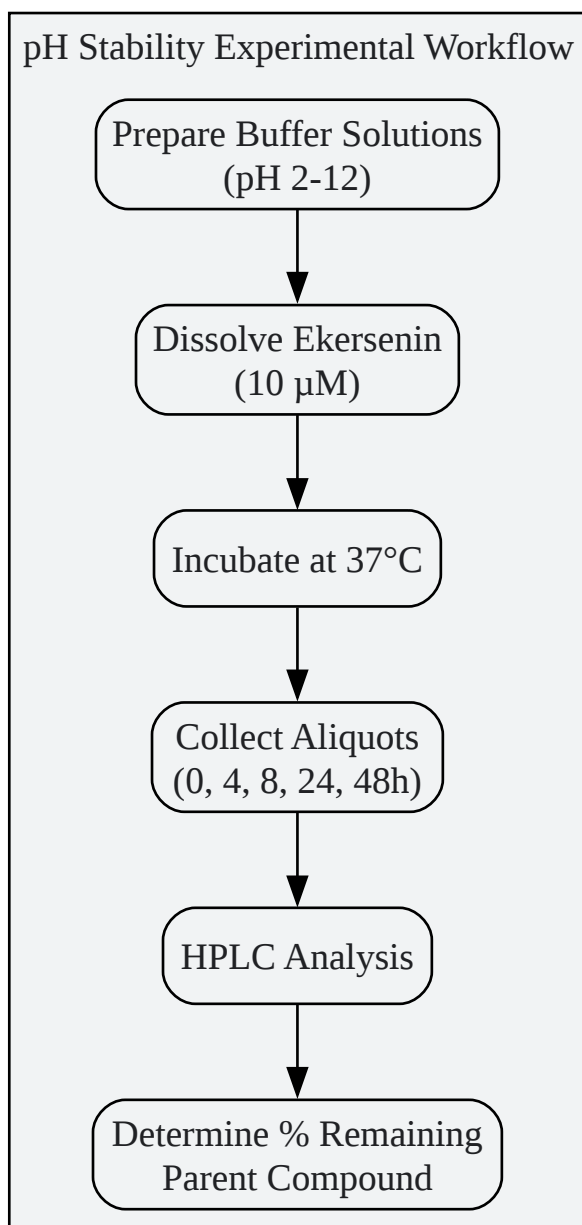
The chemical properties of **Ekersenin** provide insight into its reactivity, stability, and potential metabolic fate. These characteristics are essential for understanding its mechanism of action and for designing stable pharmaceutical formulations.

Table 2: Chemical Properties and Stability of **Ekersenin**

Property	Observation
Stability	
Thermal	Stable up to 150 °C
pH	Stable in neutral and acidic conditions; degrades in basic conditions (pH > 9)
Oxidative	Susceptible to oxidation at the tertiary amine
Reactivity	
Key Functional Groups	Aromatic fluorine, piperazine ring, carboxylic acid
Potential Reactions	Nucleophilic aromatic substitution, amide coupling, salt formation

Experimental Protocols

pH Stability Assay: **Ekersenin** was dissolved in a series of buffer solutions ranging from pH 2 to pH 12 at a final concentration of 10 µM. The solutions were incubated at 37 °C for 48 hours. Aliquots were taken at 0, 4, 8, 24, and 48 hours and analyzed by HPLC to determine the remaining percentage of the parent compound.



[Click to download full resolution via product page](#)

Caption: Workflow for assessing the pH stability of **Ekersenin**.

Spectroscopic Data

Spectroscopic analysis provides detailed information about the molecular structure and electronic properties of **Ekersenin**.

Table 3: Spectroscopic Data for **Ekersenin**

Technique	Key Peaks/Signals
^1H NMR (400 MHz, DMSO- d_6)	δ 7.8-7.2 (m, 4H, Ar-H), 4.1 (t, 2H, -CH $_2$ -), 3.5 (t, 4H, piperazine), 2.8 (s, 3H, -CH $_3$)
^{13}C NMR (100 MHz, DMSO- d_6)	δ 172.1 (C=O), 160.5 (d, J=245 Hz, C-F), 145.2, 128.7, 115.4 (Ar-C), 55.3, 48.9, 45.1
Mass Spectrometry (ESI+)	m/z 445.19 [M+H] $^+$
FT-IR (KBr, cm $^{-1}$)	3400 (N-H), 3050 (Ar C-H), 1710 (C=O), 1250 (C-F)
UV-Vis (Methanol)	λ_{max} = 280 nm (ϵ = 12,500 M $^{-1}$ cm $^{-1}$)

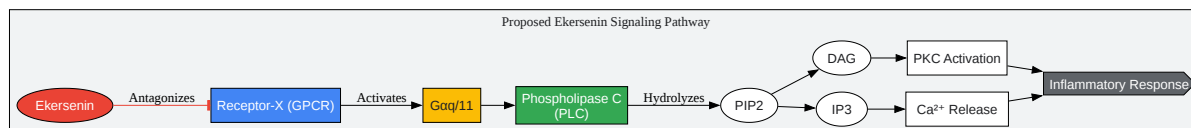
Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. **Ekersenin** was dissolved in deuterated dimethyl sulfoxide (DMSO- d_6), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): High-resolution mass spectra were obtained on a Waters Xevo G2-XS QToF mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was infused directly into the source at a flow rate of 5 $\mu\text{L}/\text{min}$.

Proposed Signaling Pathway

Preliminary in vitro studies suggest that **Ekersenin** acts as an antagonist of the hypothetical Receptor-X, a G-protein coupled receptor implicated in inflammatory diseases.



[Click to download full resolution via product page](#)

Caption: **Ekersenin** antagonizes Receptor-X, inhibiting downstream inflammatory signaling.

Conclusion

Ekersenin is a novel compound with well-defined physical and chemical properties that make it a promising candidate for further drug development. Its stability profile and proposed mechanism of action warrant further investigation in preclinical models of inflammatory diseases. This guide provides a foundational reference for researchers working with this molecule.

- To cite this document: BenchChem. [Ekersenin: A Comprehensive Technical Overview of a Novel Compound]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3270597#physical-and-chemical-properties-of-ekersenin\]](https://www.benchchem.com/product/b3270597#physical-and-chemical-properties-of-ekersenin)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com